Bicyclo[4.1.0]hepta-2,4-diene
Description
Historical Trajectory and Evolution of Research on Bicyclo[4.1.0]hepta-2,4-diene Systems
The scientific journey to understand the this compound system is a long and storied one, dating back to the late 19th century. The initial intrigue began with the investigation of "Buchner's ester," where the norcaradiene structure was first proposed. jst.go.jp As early as 1885, Buchner and Curtius postulated the formation of a norcaradiene derivative, sparking a long-standing debate. nih.gov The conversation gained significant momentum in the mid-20th century. In 1956, Doering and colleagues proposed that a particular reaction product was a mixture of cycloheptatriene (B165957) isomers, which implicitly suggested the existence of the cycloheptatriene-norcaradiene equilibrium. jst.go.jp This was followed by Meerwein's work in 1957, which further propelled the discussion. nih.gov
For decades, the parent this compound remained an elusive species, inferred primarily through chemical trapping experiments, such as Diels-Alder reactions, which captured the bicyclic isomer from the equilibrium mixture. beilstein-journals.orgnih.gov A major breakthrough occurred in 1981 when Ruben directly observed the parent norcaradiene for the first time using low-temperature photolysis techniques. beilstein-journals.orgnih.gov This seminal work provided crucial experimental validation that had been sought for decades.
More recently, the advent of sophisticated quantum chemical calculations has added another layer of understanding. State-of-the-art theoretical studies have revisited the equilibrium, revealing that at low temperatures, the isomerization is dominated by heavy-atom quantum tunneling. nih.govacs.org This quantum effect results in an exceptionally short half-life for the parent norcaradiene, rendering it undetectable under these conditions and explaining the difficulties encountered in early experimental work. nih.govacs.org This ongoing research highlights a shift from classical mechanistic studies to those exploring the frontiers of quantum organic chemistry. ruhr-uni-bochum.de
Structural Significance in Organic Chemistry and Mechanistic Studies
The structural and mechanistic significance of this compound is intrinsically linked to its valence tautomerism with cyclohepta-1,3,5-triene. This interconversion is a classic example of a thermally allowed, disrotatory electrocyclic reaction, governed by the Woodward-Hoffmann rules. beilstein-journals.orgnih.gov The position of this equilibrium is exquisitely sensitive to electronic and steric factors, making it a powerful model for studying substituent effects.
Substituent Effects: The stability of the norcaradiene form relative to the cycloheptatriene form can be dramatically altered by substituents at the C7 (methylene bridge) position.
Electron-withdrawing groups (e.g., -CN, -COOR, -CHO) stabilize the norcaradiene tautomer by interacting with the Walsh orbitals of the cyclopropane (B1198618) ring. jst.go.jprsc.orgpublish.csiro.au This interaction shifts the equilibrium to the bicyclic side.
Electron-donating groups (e.g., -OR, -NR₂) have the opposite effect, favoring the monocyclic cycloheptatriene structure. rsc.orgpublish.csiro.au
Steric factors can also play a crucial role, with bulky substituents capable of shifting the equilibrium toward the norcaradiene form to alleviate steric strain. jst.go.jp
These substituent effects have been explained through frontier molecular orbital (HOMO-LUMO) interactions between the substituent and the cyclopropane ring. publish.csiro.au
Mechanistic Studies: The unique reactivity of the this compound system makes it a valuable tool in mechanistic and synthetic chemistry. The in-situ generation of the norcaradiene isomer allows it to be intercepted in cycloaddition reactions, a strategy that has been applied in the synthesis of complex molecules, including the antiviral drug Tecovirimat. nih.gov Furthermore, the system is a benchmark for studying thermal rearrangements. Computational and experimental studies have shown that the thermal "walk rearrangement" of this compound is a nonpericyclic reaction, in contrast to the pericyclic rearrangements observed in other bicyclo[n.1.0]polyenes. nih.gov
Position within the Realm of Strained Carbocyclic Systems
This compound is a quintessential example of a strained carbocyclic system, characterized by the fusion of a three-membered cyclopropane ring with a seven-membered ring. The inherent angle and torsional strain of the cyclopropane moiety is a dominant feature of its chemical personality. rsc.org This ring strain is not merely a structural curiosity; it is a thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions.
As a member of the broader class of bicyclo[n.1.0]polyenes, its behavior is often compared with that of its analogues, such as bicyclo[2.1.0]pentene and bicyclo[6.1.0]nona-2,4,6-triene. nih.gov These comparisons have been instrumental in developing a deeper understanding of how ring size and strain influence the pathways of thermal rearrangements and the interplay between orbital symmetry control and nonstatistical dynamic effects. nih.gov For instance, while the walk rearrangements in related systems are often concerted pericyclic reactions, the rearrangement of this compound proceeds through a nonpericyclic, stepwise mechanism, a distinction attributed to its unique structural and energetic landscape. nih.gov The study of this and related strained molecules continues to challenge and refine fundamental theories of chemical reactivity and bonding. researchgate.net
Data Tables
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | Norcaradiene |
| CAS Number | 14515-09-4 nih.gov |
| Molecular Formula | C₇H₈ nih.gov |
| Molecular Weight | 92.14 g/mol nih.gov |
| Canonical SMILES | C1C2C=CC=C1C2 nih.gov |
| InChI Key | JCIHTLANYGNMGL-UHFFFAOYSA-N nih.gov |
Table 2: Influence of C7-Substituents on the Cycloheptatriene-Norcaradiene Equilibrium
| Substituent Type at C7 | Effect on Equilibrium | Favored Isomer | References |
|---|---|---|---|
| Electron-Withdrawing (e.g., -CN, -COOR) | Stabilizes bicyclic form through π-acceptor interaction. | This compound (Norcaradiene) | jst.go.jprsc.orgpublish.csiro.au |
| Electron-Donating (e.g., -OR, -NR₂) | Destabilizes bicyclic form. | Cyclohepta-1,3,5-triene | rsc.orgpublish.csiro.au |
| Steric Bulk | Can favor the less sterically hindered bicyclic form. | this compound (Norcaradiene) | jst.go.jp |
Table 3: Selected Energetic Data for the Cycloheptatriene-Norcaradiene Isomerization
| Parameter | Value (kcal/mol) | Method | References |
|---|---|---|---|
| Activation Barrier (1 → 2) | 11 ± 2 | Low-Temperature Photolysis | nih.gov |
| Relative Energy of Isomer 2 | +4.0 | Low-Temperature Photolysis | nih.gov |
| Activation Barrier (3 → 4) | 7.2 | ¹H NMR Spectroscopy | beilstein-journals.orgnih.gov |
| Relative Energy of Isomer 4 | -1.7 | ¹H NMR Spectroscopy | beilstein-journals.orgnih.gov |
(1 = Cyclohepta-1,3,5-triene, 2 = this compound, 3 = Oxepine, 4 = 7-oxa-bicyclo[4.1.0]hepta-2,4-diene)
Structure
2D Structure
3D Structure
Properties
CAS No. |
14515-09-4 |
|---|---|
Molecular Formula |
C7H8 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
bicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C7H8/c1-2-4-7-5-6(7)3-1/h1-4,6-7H,5H2 |
InChI Key |
JCIHTLANYGNMGL-UHFFFAOYSA-N |
SMILES |
C1C2C1C=CC=C2 |
Canonical SMILES |
C1C2C1C=CC=C2 |
Synonyms |
icyclo(4.1.0)hepta-2,4-diene norcaradiene |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.1.0 Hepta 2,4 Diene and Its Congeners
Direct Construction Strategies for the Bicyclic Framework
The synthesis of bicyclo[4.1.0]hepta-2,4-diene and its derivatives can be achieved through several direct strategies that construct the characteristic fused cyclopropane (B1198618) and seven-membered ring system.
Electrocyclic Ring Closure Approaches
A primary route to the this compound core involves the electrocyclic ring closure of cycloheptatriene (B165957). This reversible, orbital-symmetry allowed disrotatory process is a key feature of the dynamic equilibrium between the two isomers. nih.govbeilstein-journals.org While the equilibrium typically favors the more stable seven-membered cycloheptatriene, the presence of the this compound (norcaradiene) isomer can be inferred through trapping reactions. beilstein-journals.org
The position of this equilibrium is significantly influenced by substituents. Electron-withdrawing groups (e.g., CHO, COOR, CN) at the C7 position tend to shift the equilibrium towards the norcaradiene form, whereas π-electron-donating groups (e.g., OR, NR2) favor the cycloheptatriene structure. semanticscholar.orgrsc.orgpublish.csiro.au This substituent effect is attributed to interactions between the HOMO and LUMO of the cyclopropane ring and the substituents. publish.csiro.au For instance, the introduction of a π-acceptor group on C7 is well-recognized to stabilize the norcaradiene form. jst.go.jp
Heterocyclic analogues also exhibit this valence isomerization. For example, 7-thiathis compound (thianorcaradiene) is formed via an electrocyclic ring closure of thiepin. thieme-connect.de Similarly, oxepine exists in equilibrium with its valence isomer, 7-oxa-bicyclo[4.1.0]hepta-2,4-diene (benzene oxide). beilstein-journals.org
| Substituent Type at C7 | Effect on Equilibrium | Predominant Isomer | Reference(s) |
| Electron-withdrawing (e.g., CHO, COOR, CN) | Shifts towards bicyclic form | This compound (Norcaradiene) | semanticscholar.orgrsc.orgpublish.csiro.au |
| π-Electron-donating (e.g., OR, NR2) | Shifts towards monocyclic form | Cycloheptatriene | semanticscholar.orgpublish.csiro.au |
| No substituent | Favors monocyclic form | Cycloheptatriene | rsc.org |
Photochemical and Thermal Isomerization Routes
Photochemical and thermal conditions can be employed to induce isomerization and access the this compound system. Photolysis of cycloheptatriene at low temperatures has been used to directly observe the norcaradiene isomer. beilstein-journals.org Thermal isomerization of cycloheptatrienes, studied over a wide temperature range (900-1400 K) in shock waves, provides another avenue to these compounds. aip.org These studies are crucial for understanding the unimolecular processes and energy requirements of the isomerization. aip.orgcapes.gov.brresearchgate.net
A notable synthetic route involves the thermal isomerization of compounds containing a bicyclo[2.2.1]hepta-2,5-diene nucleus, which undergo ring enlargement to form the 1,3,5-cycloheptatriene structure. google.com This method provides a practical pathway to cycloheptatriene and its substituted derivatives, which are precursors to this compound. google.com The reaction is typically carried out at temperatures between 410-490 °C. google.com
Photochemical decarbonylation of bicyclo[2.2.2]oct-5-en-2-ones, formed from a Diels-Alder reaction, can also yield bicyclo[4.1.0]hept-2-enes (trinorcarenes). Irradiation with a high-pressure mercury lamp induces a Norrish Type I cleavage of the carbonyl group, leading to the formation of the bicyclo[4.1.0] framework.
Cyclopropanation Reactions
Cyclopropanation reactions represent a direct and versatile method for the synthesis of the this compound core. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a well-established method for the cyclopropanation of alkenes and can be applied to the synthesis of the bicyclo[4.1.0]heptane framework. wikipedia.orgvulcanchem.com For instance, the reaction of cyclohexene (B86901) with diiodomethane (B129776) and a zinc-copper couple yields norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.org Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance reactivity. wikipedia.org
The Buchner reaction, involving the cyclopropanation of arenes, is another important pathway. thieme-connect.com For example, the reaction of ethyl diazoacetate with benzene (B151609), catalyzed by Rh₂(tfa)₄, quantitatively yields cycloheptatriene, which is in equilibrium with its norcaradiene form. thieme-connect.com
Intramolecular Carbene Transfer Methodologies
Intramolecular carbene transfer reactions provide a powerful tool for the stereoselective synthesis of this compound derivatives. In this approach, a carbene generated within the molecule adds across a double bond to form the cyclopropane ring.
A notable example is the catalytic asymmetric carbene transfer reaction using a Ru(II)-Pheox complex. rsc.org The reaction of naphthyl diazoacetamides in the presence of this catalyst affords stable norcaradiene derivatives in high yields and with high enantioselectivity, without the formation of cycloheptatriene via ring-opening. rsc.org This method has been shown to be effective for a range of substituted naphthyl diazoacetamides. rsc.org
| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Naphthyl-2-diazoacetamide | Ru(II)-Pheox | High | High | rsc.org |
| N-para-methoxy-benzyl amide derivative | Ru(II)-Pheox | 46 | 98 | rsc.org |
| 6-methoxynaphthyl-2-diazoacetamide derivative | Ru(II)-Pheox | 98 | 99 | rsc.org |
Diels-Alder Reaction Pathways
The Diels-Alder reaction, a [4+2] cycloaddition, can be utilized in several ways to construct the this compound system. wikipedia.org One strategy involves the Diels-Alder reaction of a diene with a suitable dienophile to form a precursor that can be subsequently converted to the target bicyclic system. For example, the reaction of cyclohexa-2,4-dienes with dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) can form bicyclo[2.2.2]oct-5-en-2-ones, which can then undergo photochemical decarbonylation.
Conversely, the norcaradiene isomer itself can act as the diene in a Diels-Alder reaction. nih.govresearchgate.net This reactivity is often used to trap the transient norcaradiene and provides evidence for its existence in the equilibrium with cycloheptatriene. beilstein-journals.org The Diels-Alder reaction of norcaradienes with various dienophiles can lead to the formation of complex tricyclic systems. rsc.org For instance, the reaction with enone derivatives in the presence of a chiral cobalt(II) complex can proceed with high diastereo- and enantioselectivity. rsc.orgresearchgate.net
Stereochemical Control in the Synthesis of this compound Derivatives
Achieving stereochemical control is a critical aspect of synthesizing this compound derivatives, particularly for applications where specific stereoisomers are required. Asymmetric synthesis methodologies have been developed to address this challenge.
The intramolecular cyclopropanation of naphthyl diazoacetamides using chiral Ru(II)-Pheox catalysts is a prime example of achieving high enantioselectivity in the synthesis of norcaradiene derivatives. rsc.org The choice of catalyst and the substituents on the diazoacetamide (B1201003) play a crucial role in determining the stereochemical outcome. rsc.org
Another approach to stereochemical control is through the kinetic resolution of racemic norcaradienes via an asymmetric Diels-Alder reaction. rsc.orgresearchgate.net In this strategy, a chiral catalyst selectively promotes the reaction of one enantiomer of the racemic norcaradiene with a dienophile, leading to the formation of an enantioenriched tricyclic product and leaving behind the unreacted, enantioenriched norcaradiene. Chiral cobalt(II) complexes of N,N'-dioxides have been successfully employed as catalysts for this purpose, achieving high diastereo- and enantioselectivity. rsc.orgresearchgate.net The stereochemistry of substituents on the azulenone skeleton has also been shown to influence the position of the norcaradiene-cycloheptatriene equilibrium, which can be leveraged for stereocontrol. rsc.org
Enantioselective Synthetic Routes
The asymmetric synthesis of this compound congeners has been achieved through various catalytic methods, enabling access to enantiomerically enriched products. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the cyclopropanation or cycloisomerization reactions.
One prominent strategy involves the transition-metal-catalyzed intramolecular cyclopropanation of diazo compounds. For instance, the use of a Ruthenium(II)-Pheox catalyst has been reported for the highly regio- and enantioselective intramolecular cyclopropanation of naphthyl diazoacetamides. This method provides chiral and stable norcaradiene derivatives in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov The reaction proceeds via a carbene transfer mechanism, where the chiral ligand environment around the metal center dictates the facial selectivity of the cyclopropanation.
Similarly, rhodium catalysis has been effectively employed. An asymmetric dearomatization of benzenoid compounds can be achieved through an enantioselective arene cyclopropanation. Using α-cyanodiazoacetates as carbene precursors and a chiral dirhodium catalyst, such as Rh₂(S)-PTTL₄, enantioenriched norcaradienes are obtained. unc.edu These products can be further functionalized, highlighting the synthetic utility of this approach. unc.edu
In addition to transition metal catalysis, biocatalysis has emerged as a powerful tool for enantioselective synthesis. Engineered variants of myoglobin (B1173299) have been developed to catalyze the intramolecular cyclopropanation of homoallylic diazoacetate substrates. wiley.com This enzymatic approach affords cyclopropane-fused δ-lactones, which contain the bicyclo[4.1.0]heptane core, in high yields and with enantiomeric excesses of up to 99%. wiley.com Furthermore, by altering the enzyme's evolutionary trajectory, it is possible to produce stereodivergent biocatalysts that provide access to the mirror-image forms of the bicyclic products. wiley.com
Asymmetric cycloisomerization of 1,6-enynes represents another route to bicyclo[4.1.0]heptane congeners. Cationic rhodium complexes coordinated with chiral diene/phosphine tridentate ligands can catalyze the cycloisomerization of nitrogen-bridged 1,6-enynes. This process yields chiral 3-azabicyclo[4.1.0]heptenes with high enantioselectivity. acs.org
Table 1: Enantioselective Synthetic Routes to this compound Congeners
| Catalytic System | Substrate Type | Product Type | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Ru(II)-Pheox | Naphthyl diazoacetamides | Norcaradiene derivatives | Up to 99% | Up to 99% |
| Rh₂(S)-PTTL₄ | α-Cyanodiazoacetates | Norcaradienes | Good | High |
| Engineered Myoglobin | Homoallylic diazoacetates | Cyclopropyl-δ-lactones | High | Up to 99% |
| Cationic Rhodium with chiral diene/phosphine ligand | Nitrogen-bridged 1,6-enynes | 3-Azabicyclo[4.1.0]heptenes | High | High |
Diastereoselective Transformations
Diastereoselective methods for the synthesis of substituted bicyclo[4.1.0]hepta-2,4-dienes often involve the transformation of existing chiral substrates or the use of substrate-controlled or catalyst-controlled reactions to establish new stereocenters with a defined relationship to existing ones.
A notable example is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds in a highly regio- and stereoselective manner to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org The diastereoselectivity is controlled during the intramolecular cyclization step involving a (π-allyl)palladium intermediate. acs.org
The functionalization of pre-existing bicyclo[4.1.0]heptane systems is another key diastereoselective strategy. For instance, highly diastereoselective allylic oxidation and hydroboration reactions have been performed on bicyclo[4.1.0]heptane scaffolds. researchgate.netnih.govacs.org These transformations allow for the introduction of new functional groups with controlled stereochemistry, leading to the synthesis of complex carbocyclic nucleoside analogues. researchgate.netnih.govacs.org
Photochemical methods have also been developed for the diastereoselective construction of the bicyclo[4.1.0]heptane core. Visible light-mediated photoclick reactions between diazoenals and vinyl arenes or 1,3-dienes can generate cyclopropane-fused polycyclic systems containing the bicyclo[4.1.0]heptane motif. chemrxiv.org These reactions often proceed with excellent diastereoselectivity (>20:1 dr), allowing for the formation of up to five contiguous stereocenters in a single step. chemrxiv.org
The classic Simmons-Smith cyclopropanation can also be rendered diastereoselective. When applied to chiral acyclic allylic alcohols, the resident hydroxyl group can direct the cyclopropanation reagent (typically formed from diiodomethane and a zinc-copper couple) to one face of the double bond. wiley-vch.de This substrate-controlled approach leads to the formation of the cyclopropane ring with high diastereoselectivity relative to the existing stereocenter. wiley-vch.de
Table 2: Diastereoselective Transformations for the Synthesis of this compound Congeners
| Reaction Type | Substrate(s) | Reagents/Catalyst | Product Type | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Intramolecular Coupling-Cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromides | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | High |
| Allylic Oxidation / Hydroboration | Functionalized bicyclo[4.1.0]heptene | Various | Hydroxylated bicyclo[4.1.0]heptanes | High |
| Photoclick Reaction | Diazoenals, Vinyl arenes/1,3-Dienes | Visible Light | Polycyclic bicyclo[4.1.0]heptanes | >20:1 |
| Simmons-Smith Cyclopropanation | Chiral allylic alcohols | CH₂I₂, Zn-Cu | Hydroxymethyl-substituted bicyclo[4.1.0]heptanes | High |
Valence Isomerism of Bicyclo 4.1.0 Hepta 2,4 Diene: the Norcaradiene Cycloheptatriene Equilibrium
Fundamental Mechanistic Aspects of Interconversion
The interconversion between bicyclo[4.1.0]hepta-2,4-diene (often referred to as norcaradiene) and cycloheptatriene (B165957) is a thermally allowed electrocyclic reaction. nih.govthieme-connect.com This process involves the opening and closing of the cyclopropane (B1198618) ring within the bicyclic structure.
Woodward-Hoffmann Orbital Symmetry Considerations
According to the Woodward-Hoffmann rules, the thermal interconversion between norcaradiene and cycloheptatriene is a symmetry-allowed 6-electron process (π 4s + σ 2s). wikipedia.orgwikipedia.org These rules, based on the conservation of orbital symmetry, predict the stereochemical course of pericyclic reactions. wikipedia.org The reaction involves the π electrons of the diene system and the σ electrons of the breaking or forming cyclopropane bond. wikipedia.org The highest occupied molecular orbital (HOMO) of the polyene system dictates the stereochemical outcome of the electrocyclic reaction. masterorganicchemistry.com
Disrotatory Electrocyclic Ring Opening and Closure Pathways
The electrocyclic ring opening of norcaradiene to cycloheptatriene, and the reverse ring closure, proceeds through a disrotatory pathway. nih.govbeilstein-journals.orgnih.gov In a disrotatory process, the substituents at the termini of the forming or breaking single bond rotate in opposite directions (one clockwise, one counterclockwise). masterorganicchemistry.comchemtube3d.com This specific rotational motion maintains the symmetry of the orbitals involved, making the reaction thermally allowed. beilstein-journals.orgnih.gov While the equilibrium heavily favors the seven-membered cycloheptatriene ring, the existence of the bicyclic norcaradiene isomer has been confirmed through trapping reactions and, in some cases, direct observation at low temperatures. beilstein-journals.orgnih.gov
Factors Governing Equilibrium Position and Dynamics
The position of the norcaradiene-cycloheptatriene equilibrium is not static and can be influenced by several external and internal factors.
Influence of Temperature on Equilibrium Constants
Temperature plays a crucial role in the dynamics of the norcaradiene-cycloheptatriene equilibrium. Generally, at lower temperatures, the equilibrium tends to shift towards the norcaradiene isomer in certain substituted systems. researchgate.netrsc.org However, recent quantum chemical calculations suggest that at very low temperatures, heavy-atom tunneling can dominate the isomerization process, leading to an extremely short half-life for norcaradiene, making it difficult to detect. nih.govacs.orgnih.gov Variable temperature NMR spectroscopy has been a key technique for studying these shifts in equilibrium. researchgate.netrsc.org For instance, in a study of azulenone derivatives, lowering the temperature resulted in a significant shift towards the norcaradiene tautomer. researchgate.net
Substituent Effects on Isomer Stability and Conversion Barriers
Substituents on the this compound framework can dramatically affect the relative stability of the two valence isomers and the energy barrier for their interconversion. rsc.orgsemanticscholar.orgjst.go.jp These effects are a combination of electronic and steric factors.
It is well-established that electron-withdrawing groups (EWGs) attached to the C7 position (the methylene (B1212753) bridge of the cyclopropane ring) tend to stabilize the norcaradiene form, shifting the equilibrium to the bicyclic side. nih.govrsc.orgsemanticscholar.orgjst.go.jp This stabilization is explained by the interaction of the EWG's lowest unoccupied molecular orbital (LUMO) with the highest occupied molecular orbital (HOMO) of the cyclopropane ring, specifically the Walsh orbitals. nih.govsemanticscholar.org This interaction leads to a delocalization of electron density from the cyclopropane ring to the substituent, weakening the antibonding character of the bond between the bridgehead carbons (C1 and C6) and resulting in its shortening. nih.govacs.org This redistribution of electron density ultimately stabilizes the norcaradiene structure. nih.govacs.org
The stabilizing effect of various electron-withdrawing groups has been studied, and their ability to shift the equilibrium towards the norcaradiene isomer can be compared. For example, the equilibrium constant (K = [norcaradiene]/[cycloheptatriene]) for 7-substituted 2,5-di-t-butylcyclohepta-1,3,5-trienes was determined at -120 °C, providing a quantitative measure of the π-acceptor ability of different groups. rsc.org
Table 1: Effect of Electron-Withdrawing Substituents on Norcaradiene Stability
| Substituent at C7 | Equilibrium Constant (K) at -120 °C | Reference |
|---|---|---|
| Ethynyl | 0.213 ± 0.002 | rsc.org |
| Cyano | 0.258 ± 0.002 | rsc.org |
| Phenylethynyl | 0.374 ± 0.004 | rsc.org |
This table is interactive. Click on the headers to sort the data.
In contrast, electron-donating groups at the C7 position generally favor the cycloheptatriene structure. rsc.orgsemanticscholar.org
Alkyl Group and Steric Effects
The position of the norcaradiene-cycloheptatriene equilibrium is significantly influenced by the substitution of alkyl groups and the resulting steric effects. rsc.org
Bridgehead substitution, for instance at the C-8a position with a methyl group, shifts the equilibrium towards the norcaradiene form. rsc.org This is attributed to conformational effects where the methyl group brings the C-3a and C-8 bridgeheads closer, stabilizing the norcaradiene structure. rsc.org
Substitution at other positions also has a notable impact. Attaching an alkyl group at the C-3 position tends to shift the equilibrium towards the norcaradiene isomer relative to the unsubstituted compound. rsc.org As the steric bulk of the C-3 substituent increases (for example, from a hydrogen to an allyl or ethyl group), the equilibrium is further pushed towards the norcaradiene form, although the differences can be modest. rsc.org
In contrast, substitution at the C-2 position has a less pronounced effect on the equilibrium. rsc.org In fact, it can result in a slight preference for the cycloheptatriene structure. rsc.org The greater distance of the C-2 alkyl substituent from the interconverting norcaradiene-cycloheptatriene ring system makes the equilibrium less sensitive to changes at this position compared to C-3 substitution. rsc.org
These findings are often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including variable temperature (VT) NMR studies, which allow for the resolution of signals from the equilibrating valence tautomers. nih.govrsc.org
Impact of Heteroatom Substitution on Valence Isomerism
The introduction of heteroatoms into the seven-membered ring of the cycloheptatriene system can dramatically alter the valence isomerism with its corresponding this compound (norcaradiene) analogue. beilstein-journals.org The nature of the heteroatom plays a crucial role in determining the relative stability of the two isomers. beilstein-journals.org
For instance, in the case of oxepine (an oxygen-containing analogue), the equilibrium with its bicyclic form, benzene (B151609) oxide, is highly sensitive to solvent polarity, temperature, and the presence of substituents. beilstein-journals.org This allows for the preparation of solutions that are highly enriched in either one of the two isomers. beilstein-journals.org The stability can be reversed by substitution; for example, methyl substitution at the 2- and 7-positions makes the oxepine the more energetically favored isomer due to the destabilizing effect of the eclipsed methyl groups in the benzene oxide form. beilstein-journals.org
The presence of strong electron-withdrawing groups (EWGs) at the methylene bridge of the norcaradiene structure can also influence the equilibrium. beilstein-journals.orgnih.gov These groups can stabilize the norcaradiene isomer. nih.gov This stabilization is explained by the interaction of the π-acceptor groups with the molecular orbitals of the cyclopropane ring within the norcaradiene framework. nih.gov
Furthermore, recent studies have highlighted the role of quantum mechanical tunneling in the isomerization of heterocyclic systems like oxepines, azepines, and benzazirines. acs.org In these cases, the bicyclic intermediate often has a very short half-life due to rapid isomerization driven by quantum tunneling. acs.org This phenomenon, known as "tunneling instability," can prevent the detection of these bicyclic molecules. nih.govacs.org
Kinetic and Thermodynamic Characterization of Isomerization Processes
The isomerization between this compound (norcaradiene) and cycloheptatriene is a dynamic equilibrium that has been the subject of extensive kinetic and thermodynamic investigation. nih.govresearchgate.net Recent state-of-the-art quantum chemical calculations have provided updated kinetic and thermodynamic data, revealing significant deviations from earlier experimental results, particularly at low temperatures. nih.govacs.org
These theoretical studies suggest that the equilibrium is even more displaced towards cycloheptatriene than previously thought. scribd.com For instance, at 293.15 K, the equilibrium constant is calculated to be on the order of 1 x 10¹¹, indicating a strong preference for the cycloheptatriene isomer. scribd.com
The activation energy for the isomerization is a key parameter in understanding the kinetics of the process. A high-temperature NMR study of hydrogen isotopomers of cycloheptatriene determined an activation energy of approximately 31 kcal·mol⁻¹ for the nih.govnih.gov-hydrogen shift. beilstein-journals.org However, computational studies have shown that the presence of substituents can significantly alter the energy landscape. For example, the introduction of fluorine substituents can increase the activation barrier for rearrangement. researchgate.net
The isomerization can also be influenced by the reaction conditions. For example, the use of catalysts can activate the cycloheptatriene core for cycloaddition reactions. researchgate.net
The table below summarizes some of the key thermodynamic and kinetic parameters from recent computational studies.
| Parameter | Value | Conditions | Reference |
| Free Energy Difference (ΔG) | 5.2 kcal mol⁻¹ | 298.15 K, revDSD/CBS with VPT2 corrections | researchgate.net |
| Free Energy Difference (ΔG) | 6.1 kcal mol⁻¹ | 298.15 K, CCSD(T)-F12/cc-pVTZ-F12 with corrections | researchgate.net |
| Classical Rate Constant (k_C) | 2.4 x 10⁻⁶ s⁻¹ | 50 K | acs.org |
| Tunneling Corrected Rate Constant (k_T) | 1.8 x 10³ s⁻¹ | 50 K | acs.org |
| Activation Free Energy (ΔG‡) without tunneling | 4.0 kcal mol⁻¹ | 50 K | acs.org |
| Activation Free Energy (ΔG‡) with tunneling | 2.0 kcal mol⁻¹ | 50 K | acs.org |
| Half-life of Norcaradiene | 3.8 x 10⁻⁴ s | 50 K, with tunneling | acs.org |
Quantum Mechanical Tunneling (QMT) Phenomena in Isomerization
Quantum mechanical tunneling (QMT) plays a crucial and often dominant role in the isomerization of this compound (norcaradiene) to cycloheptatriene, especially at low temperatures. nih.govresearchgate.net This phenomenon allows the molecule to overcome the energy barrier for isomerization by "tunneling" through it, a process not accounted for by classical mechanics. researchgate.net
Experimental Evidence and Theoretical Validation of Heavy-Atom Tunneling
While initially considered significant only for light particles like electrons and protons, heavy-atom tunneling, involving the movement of carbon atoms, has been both theoretically predicted and experimentally verified in the norcaradiene-cycloheptatriene system. nih.govresearchgate.net
Recent computational studies provide compelling evidence that the isomerization of norcaradiene is controlled by QMT, particularly at cryogenic temperatures. acs.orgresearchgate.net These calculations show that the rate of isomerization is significantly faster than what would be predicted by classical transition state theory. acs.org This theoretical work helps to reinterpret previous experimental data and expands the understanding of molecular isomerizations where tunneling is a key factor. acs.org
Experimental evidence for heavy-atom tunneling in related systems lends support to its role in the norcaradiene equilibrium. For example, in the rearrangement of phenylcarbene, the intermediate bicyclo[4.1.0]hepta-2,4,6-triene has proven difficult to characterize even in cryogenic matrices. researchgate.netnih.gov However, by introducing fluorine substituents, the resulting 1,5-difluorobicyclo[4.1.0]hepta-2,4,6-triene becomes stable enough for characterization in an argon matrix. researchgate.netnih.gov Even at a very low temperature of 3 K, this substituted cyclopropene (B1174273) is only metastable and rearranges to the corresponding cycloheptatetraene via heavy-atom tunneling. researchgate.netnih.gov Calculations suggest that this fluorination is necessary to slow down the tunneling rearrangement, implying that the parent bicycloheptatriene rearranges too rapidly to be detected due to heavy-atom tunneling. researchgate.netnih.gov
Tunneling Instability and Rate Acceleration at Low Temperatures
At low temperatures, the isomerization of norcaradiene is dominated by heavy-atom tunneling, leading to a phenomenon known as "tunneling instability". nih.govacs.org This results in an extremely short half-life for the norcaradiene isomer, making it virtually undetectable under these conditions. nih.govacs.org
Theoretical calculations have shown a dramatic rate acceleration due to tunneling at low temperatures. For instance, at 50 K, the classical rate constant for the isomerization is calculated to be 2.4 x 10⁻⁶ s⁻¹. acs.org However, when quantum mechanical tunneling is considered, the rate constant increases by approximately nine orders of magnitude to 1.8 x 10³ s⁻¹. acs.org This corresponds to a significant reduction in the activation free energy. acs.org
This tunneling-driven instability has also been observed in other similar molecular systems, such as hexazine, pentazine, and certain diazo compounds. nih.gov The rapid decay of these molecules due to QMT prevents their isolation and characterization. nih.gov
The influence of QMT on the norcaradiene-cycloheptatriene equilibrium extends up to a temperature of around 190 K. nih.govacs.org Above this temperature, the classical thermal reaction pathway becomes more dominant. nih.govacs.org The understanding of tunneling control in these reactions is crucial for accurately predicting reaction kinetics and the feasibility of isolating reactive intermediates. researchgate.net
Advanced Studies on Reaction Mechanisms and Reactivity of Bicyclo 4.1.0 Hepta 2,4 Diene Systems
Thermal Rearrangements and Molecular Dynamics
The thermal behavior of bicyclo[4.1.0]hepta-2,4-diene is dominated by a variety of intramolecular rearrangements, including sigmatropic shifts, ring-walk rearrangements, ring expansions, and vinylcyclopropane (B126155) rearrangements. beilstein-journals.orgcore.ac.uknih.govwikipedia.org These processes are often in competition and are influenced by factors such as temperature and substitution patterns.
Sigmatropic shifts are pericyclic reactions involving the migration of a sigma-bond across a pi-system. wikipedia.org In the context of this compound, rsc.org sigmatropic shifts are particularly relevant. nih.gov Computational studies have explored the possibility of these shifts occurring at high temperatures. nih.gov
The mechanism of sigmatropic shifts in this compound systems has been a subject of detailed investigation, with a key question being whether the reaction proceeds through a concerted or a stepwise biradical pathway. Computational studies have shown that the reaction barriers for a biradical-mediated stepwise rsc.org sigmatropic alkyl group shift are comparable to those for the ring-walk rearrangement. nih.gov In contrast, the calculated barriers for a concerted rsc.org sigmatropic shift are significantly higher in energy. nih.gov This suggests that for appropriately substituted compounds, a stepwise pathway involving a singlet biradical intermediate is more feasible. nih.govacs.org
Ring-walk rearrangements, also known as "walk rearrangements," involve the migration of a group around a ring system. wikipedia.org In this compound, this formally constitutes a (1,n) sigmatropic shift. wikipedia.org Theoretical calculations (CASSCF and CASPT2) have revealed that the ring-walk rearrangement of this compound is a nonpericyclic reaction. nih.govacs.org This is in contrast to the ring-walk rearrangements of other bicyclo[n.1.0]polyenes like bicyclo[2.1.0]pentene and bicyclo[6.1.0]nona-2,4,6-triene, which are pericyclic reactions with a strong preference for inversion of configuration at the migrating carbon. nih.govacs.org The activation energy for the ring-walk rearrangement in the parent this compound has been a focus of semiempirical MO studies. capes.gov.br
This compound and its derivatives can undergo ring expansion reactions to form larger seven-membered rings. rsc.orgscispace.comresearchgate.net This process is a disrotatory electrocyclic rearrangement. rsc.orgscispace.com The equilibrium between this compound and cyclohepta-1,3,5-triene is a classic example of valence tautomerism. beilstein-journals.orgstereoelectronics.org While the equilibrium generally favors the seven-membered ring, the bicyclic isomer can be trapped through Diels-Alder reactions. beilstein-journals.org
This ring-expansion is not limited to carbocycles. Heterocyclic analogues also exhibit this behavior, leading to the formation of oxepines, azepines, thiepines, and phosphepines from their corresponding bicyclic precursors. rsc.orgscispace.comresearchgate.net For instance, the isomerization of benzene (B151609) imine to 1H-azepine proceeds through a this compound-like intermediate. rsc.orgscispace.com Quantum chemical simulations have shown that this process often involves a coupled reaction pathway of ring-expansion followed by other transformations like nitrogen inversion. rsc.orgscispace.com
| Precursor System | Ring-Expanded Product |
| This compound | Cyclohepta-1,3,5-triene |
| Benzene oxide | Oxepine |
| Benzene imine | 1H-Azepine |
| Benzene sulfide | Thiepine (B12651377) |
| Benzene phosphane | 1H-Phosphepine |
This table illustrates the ring expansion of various this compound analogues to their corresponding seven-membered heterocyclic systems. rsc.orgscispace.com
The vinylcyclopropane rearrangement is a ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene. wikipedia.org This rearrangement can be a key step in the synthesis of complex molecules. wikipedia.org While not the primary rearrangement pathway for the parent this compound, the principles of the vinylcyclopropane rearrangement are relevant to its chemistry, particularly when considering substituted derivatives. The mechanism can be either a concerted pericyclic process or a stepwise diradical process, depending on the specific substrate. wikipedia.org Kinetic data often suggest a concerted mechanism, while product distributions can point towards a stepwise diradical pathway. wikipedia.org
Ring Expansion Reactions to Larger Carbocycles and Heterocycles
Photochemical Reactions and Rearrangements
The photochemistry of this compound and its derivatives is distinct from its thermal chemistry and provides access to different rearrangement pathways. acs.orgresearchgate.net Photolysis can induce rearrangements that are thermally forbidden. thieme-connect.de For example, the photochemical researchgate.net-hydrogen shift is a known reaction for some systems. ulaval.ca
In a study of pyridazine (B1198779) N-oxide, photolysis led to the formation of a transient species identified as 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. acs.orgresearchgate.net This intermediate was observed on an ultrafast timescale (femtoseconds) and subsequently rearranged on a longer timescale (nanoseconds) to a ring-opened diazo compound. acs.orgresearchgate.net The experimentally determined activation barrier for the decay of this bicyclic intermediate was found to be significantly different from what was predicted by several computational methods, highlighting challenges in accurately modeling these photochemical processes. acs.orgresearchgate.net
Furthermore, studies on vinylcyclopentadienes have shown that direct irradiation can lead to electrocyclic closure to form vinyl housenes (bicyclo[2.1.0]pentene derivatives), which can then undergo further photochemical or thermal rearrangements. cdnsciencepub.com These examples underscore the complexity and synthetic potential of photochemical transformations in systems related to this compound.
Photoisomerization Pathways
The photochemical behavior of the this compound/cyclohepta-1,3,5-triene system is distinct from its thermal chemistry. While thermal conditions favor the interconversion between these two valence isomers, photochemical irradiation of their parent hydrocarbon, tropilidene (cyclohepta-1,3,5-triene), leads to a different structural isomer. Under photochemical excitation, tropilidene produces bicyclo[3.2.0]hepta-2,6-diene. ulaval.ca This rearrangement is believed to proceed through a syn diradical intermediate, which is stereoelectronically predisposed to form the bicyclo[3.2.0] isomer. ulaval.ca This pathway highlights a divergence from the thermal electrocyclic reactions, offering a route to alternative bicyclic frameworks.
Generation and Reactivity of Transient Intermediates
The this compound framework is central to the chemistry of several highly reactive transient intermediates. A prominent example is the rearrangement of phenylcarbene, where bicyclo[4.1.0]hepta-2,4,6-triene (a fully unsaturated derivative) is formed as a key intermediate. acs.org This highly strained cyclopropene (B1174273) is computationally predicted to be an intermediate in the rearrangement of phenylcarbene to cyclohepta-1,2,4,6-tetraene, but it is unlikely to be experimentally observable due to a very low rearrangement barrier of only 1-2 kcal/mol. acs.org The extreme instability of the parent bicyclo[4.1.0]hepta-2,4,6-triene is due to its rapid rearrangement via heavy-atom quantum tunneling, which prevents its detection even under cryogenic matrix isolation conditions. nih.govresearchgate.netruhr-uni-bochum.denih.gov However, by introducing fluorine substituents at the 1- and 5-positions, the resulting 1,5-difluorobicyclo[4.1.0]hepta-2,4,6-triene becomes stable enough to be characterized in argon matrices at 3 K, although it still decays via tunneling. nih.gov
Heterocyclic analogues also serve as important subjects for studying transient intermediates. In the photolysis of pyridazine N-oxide, the short-lived transient species 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene has been identified using time-resolved resonance Raman spectroscopy. researchgate.netacs.org This intermediate, formed on an ultrafast femtosecond timescale, subsequently rearranges on a nanosecond timescale to a ring-opened diazo compound. researchgate.netacs.org The experimentally determined activation barrier for the decay of this oxaziridine (B8769555) derivative is 7.1 ± 0.5 kcal mol⁻¹. researchgate.netacs.org
| Transient Intermediate | Precursor/System | Key Finding | Reference |
|---|---|---|---|
| Bicyclo[4.1.0]hepta-2,4,6-triene | Phenylcarbene | Unobservable due to rapid rearrangement via heavy-atom tunneling; very low (1-2 kcal/mol) activation barrier. | acs.orgnih.gov |
| 1,5-Difluorobicyclo[4.1.0]hepta-2,4,6-triene | 1,5-Difluorophenylcarbene | Stabilized by fluorine substitution, allowing for characterization in cryogenic matrices. | nih.gov |
| 1,2-Diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene | Pyridazine N-oxide | Short-lived species detected by time-resolved spectroscopy; rearranges to a diazo compound with an Eₐ of 7.1 kcal/mol. | researchgate.netacs.org |
Ring Opening Reactions and Fragmentation Pathways
The most fundamental reaction of the this compound system is its strain-driven, thermally allowed disrotatory 6π-electrocyclic ring-opening to form cyclohepta-1,3,5-triene. beilstein-journals.orgrsc.org This process represents a classic valence isomerization, with the equilibrium strongly favoring the seven-membered ring isomer. beilstein-journals.orgnih.gov The driving force for this reaction is the release of the significant ring strain inherent in the three-membered cyclopropane ring.
The presence of the bicyclic isomer was initially inferred from trapping experiments before it was directly observed via low-temperature photolysis. beilstein-journals.orgnih.gov An activation barrier of 11 ± 2 kcal·mol⁻¹ was determined for the ring-opening of this compound, with the resulting cycloheptatriene (B165957) being approximately 4 kcal·mol⁻¹ more stable. beilstein-journals.orgnih.gov This energy difference and activation barrier can be significantly influenced by substituents. For instance, in the heterocyclic analogue 7-oxa-bicyclo[4.1.0]hepta-2,4-diene (benzene oxide), the bicyclic form is actually 1.7 kcal·mol⁻¹ more stable than its seven-membered counterpart, oxepine, in apolar solvents, with an interconversion barrier of 9.1 kcal·mol⁻¹. beilstein-journals.orgnih.gov
| System | Process | Activation Energy (Eₐ) | Relative Stability | Reference |
|---|---|---|---|---|
| This compound ⇌ Cyclohepta-1,3,5-triene | Electrocyclic Ring Opening | 11 ± 2 kcal/mol | Cycloheptatriene is ~4 kcal/mol more stable. | beilstein-journals.orgnih.gov |
| 7-Oxa-bicyclo[4.1.0]hepta-2,4-diene ⇌ Oxepine | Electrocyclic Ring Opening | 9.1 kcal/mol (calculated) | Bicyclic form is 1.7 kcal/mol more stable. | beilstein-journals.orgnih.gov |
| Benzene imine ⇌ 1H-Azepine | Ring Expansion | - | Equilibrium shifts toward the 1H-azepine form. | rsc.org |
The retro-Diels-Alder reaction is the microscopic reverse of the [4+2] cycloaddition, involving the fragmentation of a cyclohexene-type structure into a diene and a dienophile. wikipedia.orgwikipedia.org This reaction is typically thermally promoted and driven by the formation of stable, volatile products like carbon dioxide or nitrogen, or by the formation of an aromatic ring. masterorganicchemistry.com
While this compound itself does not undergo a retrodiene reaction, the adducts formed from its cycloaddition reactions can. Adducts resulting from the trapping of this compound with a dienophile are structurally suited to undergo retro-Diels-Alder fragmentation under appropriate thermal conditions. This would regenerate the this compound and the dienophile. This reversibility is a fundamental aspect of the Diels-Alder equilibrium and can be exploited to release transient or reactive dienophiles from stable adducts. wikipedia.org However, specific studies detailing the retrodiene fragmentation of adducts derived directly from the parent this compound are not extensively documented in the literature, which tends to focus on the forward trapping reaction.
Strain-Driven Ring Opening Processes
Cycloaddition Reactions and Trapping Experiments
The existence of the this compound isomer in equilibrium with cyclohepta-1,3,5-triene is most commonly demonstrated through Diels-Alder trapping experiments. beilstein-journals.orgnih.gov Although the equilibrium lies far towards the seven-membered ring, the small quantity of the bicyclic isomer present is highly reactive as a diene in [4+2] cycloadditions. By introducing a reactive dienophile into the system, the this compound is consumed, thus shifting the equilibrium and allowing for the isolation of a stable cycloadduct. This strategy serves as definitive chemical evidence for the presence of the transient bicyclic isomer. nih.gov
Highly reactive dienophiles are effective for this purpose. For example, the reaction of (1Z,3Z,5Z)-cyclohepta-1,3,5-triene with in situ generated hexafluorothioacetone (B74735) (HFTA) leads exclusively to the cycloadduct derived from the addition of HFTA to the this compound isomer.
| Diene System | Dienophile | Result | Reference |
|---|---|---|---|
| Cyclohepta-1,3,5-triene / this compound | Generic Dienophiles | Forms Diels-Alder adducts, confirming the presence of the bicyclic isomer. | beilstein-journals.orgnih.gov |
| Cyclohepta-1,3,5-triene / this compound | Hexafluorothioacetone (HFTA) | Exclusive formation of the cycloadduct from the bicyclic isomer. | |
| Halocycloalkenones | Various Dienes | Act as potent dienophiles in [4+2] cycloadditions. | nih.gov |
Electrophilic and Nucleophilic Reactions
The reactivity of this compound towards electrophiles and nucleophiles is influenced by its strained cyclopropane ring and conjugated π-system. The high polarity and distinct electronic nature of the double bonds in related fulvene (B1219640) systems can provide insight. In fulvenes, the exocyclic double bond is electrophilic, while the endocyclic double bond is nucleophilic. researchgate.net This allows for selective reactions; nucleophilic carbenes add to the exocyclic double bond, whereas electrophilic carbenes add to the endocyclic bonds. researchgate.net
In derivatives of this compound, functional groups can dictate the course of reaction. For example, in 1-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one, the ketone group is susceptible to nucleophilic addition to form alcohols or other derivatives. smolecule.com Similarly, the conversion of brominated cyclobutanone (B123998) Diels-Alder adducts into cyclopropyl (B3062369) functional handles involves nucleophilic attack and ring contraction, demonstrating the utility of nucleophilic reactions on functionalized frameworks derived from related systems. nih.gov The presence of the strained ring can also facilitate nucleophilic ring-opening reactions, offering pathways to functionalized monocyclic systems.
Computational and Theoretical Investigations of Bicyclo 4.1.0 Hepta 2,4 Diene
Application of Quantum Chemical Methodologies
Quantum chemical methods are indispensable tools for exploring the properties and reaction dynamics of bicyclo[4.1.0]hepta-2,4-diene and its analogues. rsc.orgresearchgate.net These computational approaches allow for the detailed examination of molecular structures, energies, and the transition states that connect them, offering a level of detail often unattainable through experimental means alone.
Density Functional Theory (DFT) has been widely applied to study the C7H8 system, including the equilibrium between this compound and cycloheptatriene (B165957). rsc.orgrsc.org DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for calculating the geometries and vibrational frequencies of stationary points on the potential energy surface. acs.org For instance, the B3LYP functional combined with the 6-31G* basis set has been used to characterize intermediates and transition states in rearrangements involving the bicyclo[4.1.0]heptatriene framework. acs.org Similarly, the ωB97X-D functional has been employed to determine the free energy differences in the valence tautomerism. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set, a factor that is particularly critical for the this compound system and its derivatives due to their complex electronic nature. acs.orgresearchgate.net Studies on analogous systems, such as 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene, have revealed significant discrepancies between different computational methods and experimental results. acs.org Some widely used functionals, like B3LYP, were found to be incapable of even locating a minimum energy structure for this derivative, while others, including M06, M06-2X, MP3, CCSD, or CCSD(T), yielded activation energies for its electrocyclic ring opening that were considerably smaller than experimental values. acs.orgresearchgate.net
This sensitivity underscores the challenge and importance of method selection. The experimental activation energy for the decay of 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene was determined to be (7.1 ± 0.5) kcal mol⁻¹, a value that methods incorporating dynamic electron correlation failed to reproduce accurately. acs.orgresearchgate.net In fact, calculations at the RHF or CASSCF levels of theory came closer to this experimental barrier. acs.orgresearchgate.net It has been noted that for some geometric parameters, convergence is not reached even at the highly accurate CCSD(T)/cc-pVTZ level, suggesting that these molecules serve as excellent test cases for the development of more robust and reliable theoretical methods. researchgate.net
| Method/Functional | Basis Set | Performance/Observation | Reference |
|---|---|---|---|
| B3LYP, MP2, MP4 | Not Specified | Failed to find a minimum structure for 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. | acs.orgresearchgate.net |
| M06, M06-2X, MP3 | Not Specified | Yielded activation energies for ring opening that were far too small compared to experiment. | acs.orgresearchgate.net |
| RHF, CASSCF | Not Specified | Calculated barriers were closer to the experimental value of (7.1 ± 0.5) kcal mol⁻¹. | acs.orgresearchgate.net |
| CCSD(T) | cc-pVTZ | Did not achieve convergence for several important geometric parameters of the structure and transition state. | researchgate.net |
To achieve higher accuracy, particularly for energy calculations and for systems with significant multireference character, high-level ab initio and post-Hartree-Fock methods are employed. These methods explicitly treat electron correlation, which is neglected in Hartree-Fock theory. github.io Theoretical studies on the C7H6 potential energy surface, which includes bicyclo[4.1.0]hepta-2,4,6-triene as an intermediate, have utilized a broad spectrum of sophisticated methods. acs.org These include Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) methods, as well as multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2). acs.orggithub.io
For example, calculations on heteroatom analogues of this compound have used the QCISD(T) method to determine the relative stabilities of valence tautomers. nih.govthieme-connect.de High-level CCSD(T) and even CCSDT(Q) methods have been applied to investigate the energetics of various C7H2 isomers, some of which feature the bicyclo[4.1.0]heptadiene skeleton. rsc.orgresearchgate.net The choice of method is crucial, as illustrated by the study of phenylcarbene rearrangement, where methods from SCF to CCSD(T) and CASPT2N were benchmarked against various basis sets to map the reaction details accurately. acs.org
| Method | System/Application | Reference |
|---|---|---|
| CASSCF, CASPT2N | Phenylcarbene rearrangement via bicyclo[4.1.0]hepta-2,4,6-triene | acs.org |
| CCSD, CCSD(T) | Phenylcarbene rearrangement; C7H2 isomers | acs.orgrsc.orgresearchgate.net |
| QCISD(T) | Valence isomerization of thiepine (B12651377) to 7-thiathis compound | nih.govthieme-connect.de |
| MP2, MP3, MP4 | Photorearrangement of pyridazine (B1198779) N-oxide involving an oxa-diaza-bicyclo[4.1.0]hepta-2,4-diene intermediate | acs.orgresearchgate.net |
| CCSDT(Q) | Energetic and spectroscopic properties of C7H2 isomers, including bicyclic structures | rsc.orgresearchgate.net |
Density Functional Theory (DFT) Studies
Potential Energy Surface (PES) Mapping and Analysis
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES for the C7H8 system allows chemists to understand the intricate landscape of the valence isomerization between cyclohepta-1,3,5-triene and this compound. nih.govrsc.org This analysis helps to identify stable isomers, fleeting intermediates, and the energy barriers that separate them.
A key goal of PES analysis is the location and characterization of stationary points, which correspond to minima (stable molecules and intermediates) and first-order saddle points (transition states). researchgate.net For the rearrangement of phenylcarbene, computational studies have identified bicyclo[4.1.0]hepta-2,4,6-triene as a key intermediate, representing a local minimum on the PES. acs.org Vibrational frequency analysis is used to confirm the nature of these stationary points; minima have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org In the valence isomerization of cyclohepta-1,3,5-triene, both the monocyclic triene and the bicyclic norcaradiene are minima, and the transition state connecting them has been computationally characterized. nih.gov
By connecting minima through their corresponding transition states, computational chemists can elucidate detailed reaction pathways and construct energy profiles. nih.gov For the parent system, the equilibrium between cyclohepta-1,3,5-triene (1) and this compound (2) strongly favors the seven-membered ring. nih.gov Early experimental work combined with theoretical insights determined that norcaradiene (2) is about 4 kcal·mol⁻¹ less stable than the triene (1), with an activation barrier for the 1 → 2 conversion of approximately 11 ± 2 kcal·mol⁻¹. nih.gov
In heteroatom analogues, the energy differences can change significantly. For the oxygen-containing system, 7-oxa-bicyclo[4.1.0]hepta-2,4-diene (benzene oxide) is actually more stable than its monocyclic tautomer, oxepine, by 1.7 kcal·mol⁻¹. nih.gov The sulfur analogue shows an even greater preference for the bicyclic form, with 7-thiathis compound calculated to be 29.3 kJ·mol⁻¹ (7.0 kcal·mol⁻¹) more stable than thiepine. thieme-connect.de Another important reaction pathway for this compound is the "walk rearrangement," a type of sigmatropic shift. Calculations have shown that the barriers for a stepwise, biradical-mediated researchgate.netacs.org sigmatropic shift are comparable to those of the norcaradiene walk rearrangement. figshare.com
| Reaction/Process | Energy Difference (ΔE or ΔH) | Activation Barrier (Ea or ΔG‡) | Method/Notes | Reference |
|---|---|---|---|---|
| Cycloheptatriene → this compound | +4.0 | 11 ± 2 | Experimental (Low-temp photolysis) | nih.gov |
| Oxepine → Benzene (B151609) oxide | -1.7 | 7.2 | Experimental (¹H NMR) | nih.gov |
| Thiepine → 7-Thiathis compound | -7.0 | Not Specified | QCISD(T)/6–31G//MP-2/6–31G | thieme-connect.de |
| Phenylcarbene → Bicyclo[4.1.0]hepta-2,4,6-triene | Not Specified | ~1-2 | Theoretical (Rearrangement to cycloheptatetraene) | acs.org |
Identification and Characterization of Stationary Points (Minima, Transition States)
Molecular Dynamics Simulations
Molecular dynamics simulations have become an indispensable tool for probing the intricate details of chemical reactions, offering insights that transcend the static picture provided by transition state theory. These simulations model the atomic motions within a molecule over time, providing a dynamic understanding of reaction pathways, energy distribution, and the factors governing product formation.
Quasi-Classical Trajectory (QCT) simulations are a powerful computational method used to study the atomistic dynamics of chemical reactions. hawaii.edu In this approach, the motion of atoms is governed by classical mechanics, evolving on a potential energy surface (PES) that is typically calculated using quantum mechanical methods. hawaii.edu This direct dynamics approach allows for the exploration of reaction mechanisms without pre-supposing a specific reaction coordinate, making it particularly valuable for identifying non-statistical dynamic effects. hawaii.edu Non-statistical dynamics occur when the energy deposited in a molecule upon its formation from the transition state does not fully randomize among all vibrational modes before a subsequent reaction step, such as bond cleavage or rearrangement, takes place.
In the context of this compound (also known as norcaradiene) and its analogues, QCT simulations have been instrumental in understanding the complex isomerization processes. For instance, studies on the analogous ring-expansion of benzene imine to 1H-azepine reveal that the reaction is not a simple, single-step process. researchgate.netrsc.orgrsc.org QCT simulations show a coupled reaction pathway involving ring-expansion followed by a subsequent nitrogen inversion. researchgate.netrsc.orgrsc.org
A key finding from these simulations is the evidence of post-transition state bifurcation, a hallmark of non-statistical dynamics. rsc.org Here, trajectories initiated from a single transition state can lead to different products. In the case of the benzene imine isomerization, direct dynamics simulations produce a mixture of endo- and exo-1H-azepine stereoisomers. rsc.orgrsc.org The endo form is found to be fleetingly stable with a survival time of approximately 50 femtoseconds before converting to the more stable exo isomer. rsc.orgrsc.org This demonstrates that the stereochemical outcome is governed by dynamic effects on the potential energy surface rather than by simple statistical mechanics. rsc.org
The table below summarizes key findings from QCT simulations on the isomerization of benzene imine, an analogue of the this compound system.
Table 1: QCT Simulation Findings for Benzene Imine Isomerization
| Feature | Observation | Implication | Reference(s) |
|---|---|---|---|
| Reaction Pathway | Coupled ring-expansion and N-inversion | The reaction is a multi-step process, not a single concerted event. | researchgate.netrsc.orgrsc.org |
| Product Formation | Mixture of endo- and exo-1H-azepine | The reaction exhibits stereoselectivity governed by dynamics. | rsc.orgrsc.org |
| Intermediate Stability | endo-1H-azepine is a short-lived intermediate (survival time ~50 fs) | Highlights the role of non-statistical dynamics in product lifetimes. | rsc.orgrsc.org |
| Dynamic Effect | Post-transition state bifurcation | Trajectories from one transition state lead to multiple products, indicating dynamic control over selectivity. | rsc.org |
These findings underscore the importance of molecular dynamics simulations in revealing the complex, time-dependent nature of reactions involving bicyclic systems like this compound. The non-statistical behaviors observed in analogous systems suggest that the isomerization of this compound to cyclohepta-1,3,5-triene is likely also influenced by such dynamic effects.
Aromaticity and Antiaromaticity Considerations in Isomeric Forms
The concept of aromaticity and its counterpart, antiaromaticity, are central to understanding the stability and reactivity of cyclic conjugated molecules. These properties are intrinsically linked to the electronic structure and geometry of the isomers of this compound. The primary valence isomerization of this compound (norcaradiene) is an equilibrium with cyclohepta-1,3,5-triene. nih.govbeilstein-journals.org
This compound itself is a bicyclic molecule containing a cyclopropane (B1198618) ring fused to a cyclohexadiene ring. Its electronic structure is dominated by the localized sigma bonds of the cyclopropane ring and the conjugated pi system of the diene. It is not considered aromatic or antiaromatic in the classical sense.
In contrast, its valence isomer, cyclohepta-1,3,5-triene, is a seven-membered ring with three conjugated double bonds. According to Hückel's rule, for a planar, monocyclic, conjugated system to be aromatic, it must possess (4n+2) π-electrons. Cyclohepta-1,3,5-triene contains 6 π-electrons, which fits the (4n+2) rule for n=1. However, experimental and computational studies have shown that cyclohepta-1,3,5-triene is not planar but exists in a boat-shaped conformation. nih.govbeilstein-journals.org This non-planarity prevents effective cyclic delocalization of the π-electrons, and thus the molecule does not exhibit significant aromatic stabilization.
The situation is different in heterocyclic analogues. For instance, 1H-azepine, the nitrogen analogue of cyclohepta-1,3,5-triene, possesses 8 π-electrons (including the lone pair on the nitrogen). rsc.orgrsc.org This fits the Hückel rule for antiaromaticity (4n π-electrons, with n=2). Indeed, 1H-azepine also adopts a boat conformation and is considered anti-aromatic, with computational studies estimating a significant anti-aromatic destabilization energy. rsc.org This inherent instability in the seven-membered ring influences the equilibrium with its bicyclic isomer. For example, the equilibrium for benzene oxide/oxepine favors the bicyclic form, 7-oxa-bicyclo[4.1.0]hepta-2,4-diene, which is more stable than the monocyclic oxepine. nih.govbeilstein-journals.org
The table below compares the structural and electronic features of this compound and its main isomer in relation to aromaticity.
Table 2: Aromaticity-Related Properties of Isomeric Forms
| Compound | Structure | π-Electron Count | Conformation | Aromatic Character | Reference(s) |
|---|---|---|---|---|---|
| This compound | Bicyclic, non-planar | 4 (in diene system) | Strained bicyclic | Non-aromatic | nih.gov |
| Cyclohepta-1,3,5-triene | Monocyclic | 6 | Boat-shaped | Non-aromatic (due to non-planarity) | nih.govbeilstein-journals.org |
| 1H-Azepine (analogue) | Monocyclic | 8 | Boat-shaped | Antiaromatic | rsc.orgrsc.org |
Advanced Spectroscopic Techniques for Mechanistic Elucidation in Bicyclo 4.1.0 Hepta 2,4 Diene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of dynamic chemical processes, including the valence isomerization between bicyclo[4.1.0]hepta-2,4-diene and its more stable tautomer, cycloheptatriene (B165957). rsc.orgbeilstein-journals.org This equilibrium is a classic example of a fluxional system, where the molecule rapidly interconverts between two distinct structures. rsc.org
The tautomeric equilibrium between this compound (the norcaradiene form) and cycloheptatriene is typically rapid on the NMR timescale at room temperature. rsc.org This results in time-averaged signals in both ¹H and ¹³C NMR spectra, which can be used to estimate the position of the equilibrium. rsc.org The key to this analysis lies in the distinct chemical shifts expected for the nuclei at the bridgehead positions (C1 and C6) in the two isomers.
In the this compound structure, the C1 and C6 carbons are part of a strained cyclopropane (B1198618) ring and are sp³-hybridized. rsc.org In contrast, in the cycloheptatriene form, these corresponding carbons are sp²-hybridized and part of a conjugated π-system. rsc.org This fundamental difference in hybridization and chemical environment leads to significant variations in their NMR chemical shifts.
Key NMR Indicators for the Norcaradiene-Cycloheptatriene Equilibrium:
| Nucleus | Typical Chemical Shift in this compound (Norcaradiene) | Typical Chemical Shift in Cycloheptatriene |
| ¹H (C1/C6-H) | δ 2.8–3.5 ppm | δ 5.2–5.3 ppm |
| ¹³C (C1/C6) | δ 35–45 ppm | δ 120–130 ppm |
| Data sourced from Hannemann's analysis as cited in reference rsc.org. |
By observing the actual chemical shift of the C1/C6 protons and carbons in a given system, researchers can estimate the relative percentage of each tautomer present in the equilibrium mixture. rsc.org For instance, a chemical shift closer to the values expected for cycloheptatriene indicates that it is the predominant species. rsc.org
Variable temperature (VT) NMR studies are particularly powerful in this context. rsc.orgscispace.com By lowering the temperature, the rate of interconversion between the two valence isomers can be slowed down sufficiently to resolve the individual signals for both the this compound and cycloheptatriene forms. rsc.orgrsc.org This allows for a more direct and accurate determination of the equilibrium constant and the thermodynamic parameters of the isomerization process. rsc.org Such studies have been instrumental in understanding how steric and electronic effects of substituents on the ring system can dramatically shift the equilibrium, in some cases favoring the otherwise less stable norcaradiene structure. rsc.orgrsc.org
Time-Resolved Spectroscopic Methods for Transient Intermediate Detection
Many chemical and photochemical reactions of this compound and related cycloheptatriene systems proceed through highly reactive, short-lived intermediates. doi.orgrsc.org These transient species are often present in very low concentrations and have lifetimes on the order of nanoseconds to femtoseconds, making them impossible to detect with conventional spectroscopic methods. Time-resolved spectroscopy, which employs a pump-probe approach, is essential for observing and characterizing these fleeting intermediates. unipr.itnih.gov
In a typical time-resolved experiment, a short, intense laser pulse (the pump) initiates a chemical reaction. A second, weaker laser pulse (the probe), delayed by a precisely controlled time interval, is then used to record the spectrum of the species present in the sample. unipr.it By varying the delay time between the pump and probe pulses, it is possible to follow the evolution of the reaction and obtain structural information about any transient intermediates that are formed. unipr.itnih.gov
Time-Resolved Resonance Raman (TR³) spectroscopy is a highly sensitive and selective technique for obtaining vibrational (structural) information about transient species. researchgate.net The "resonance" aspect of this technique provides a significant enhancement of the Raman signal for a specific chromophore (light-absorbing part of a molecule) when the probe laser wavelength is tuned to one of its electronic transitions. stfc.ac.uk This selectivity allows for the targeted study of a transient intermediate even in the presence of large amounts of the starting material and solvent. stfc.ac.uk
In the context of this compound systems, TR³ could be used to probe the structure of electronically excited states or short-lived intermediates formed upon photolysis. For example, in the photochemical rearrangement of a related compound, pyridazine (B1198779) N-oxide, TR³ spectroscopy was successfully used to identify a transient bicyclic oxaziridine (B8769555) intermediate, 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene, on an ultrafast timescale. researchgate.net The vibrational frequencies observed in the TR³ spectrum provided definitive structural evidence for this fleeting species. researchgate.net
Time-Resolved Infrared (TRIR) spectroscopy provides complementary information to TR³ by probing the vibrational modes of a molecule in the infrared region of the electromagnetic spectrum. unipr.itnih.gov TRIR is a powerful tool for studying the kinetics and mechanisms of photoinduced reactions, as it can provide detailed structural information about intermediates. unipr.itnih.gov
The application of TRIR to the study of this compound reactions could allow for the direct observation of the formation and decay of transient species by monitoring changes in their characteristic infrared absorption bands. For instance, the formation of a transient carbene or a diradical intermediate during a photochemical reaction would be expected to give rise to new, characteristic IR absorptions. rsc.org As with TR³, TRIR has been employed to detect transient species in related systems, such as the detection of a ring-opened diazo compound following the rearrangement of a bicyclic intermediate in the photochemistry of pyridazine N-oxide. researchgate.net This demonstrates the capability of the technique to track the evolution of complex reaction cascades involving transient species. researchgate.net
Synthesis and Reactivity of Functionalized and Heteroatom Containing Bicyclo 4.1.0 Hepta 2,4 Diene Analogs
Substituted Bicyclo[4.1.0]hepta-2,4-dienes
The bicyclo[4.1.0]hepta-2,4-diene framework, also known as norcaradiene, exists in a dynamic equilibrium with its valence tautomer, cyclohepta-1,3,5-triene. beilstein-journals.orgnih.gov The position of this equilibrium and the reactivity of the bicyclic structure are significantly influenced by substituents on the ring system.
The synthesis of substituted bicyclo[4.1.0]hepta-2,4-dienes can be achieved through various routes, including additions to aromatic precursors and dehydrohalogenation reactions. For instance, 2-halobicyclo[4.1.0]hepta-1,3,5-trienes can be prepared via the dehydrohalogenation of tetrahalobicyclo[4.1.0]heptanes. grafiati.com The study of 'mixed' halide precursors has revealed the existence of competing pathways in these elimination reactions. grafiati.com
Transformations of these functionalized derivatives often exploit the inherent strain of the cyclopropane (B1198618) ring. One such transformation is the diazo-coupling reaction. The enol form of a bicyclo[4.1.0]heptenone derivative, specifically bicyclo[4.1.0]hepta-2,4-dien-2-ol, has been shown to react with p-chlorobenzenediazonium ion to yield 4-(p-chlorophenylhydrazono)bicyclo[4.1.0]hept-3-en-2-one. acs.org This suggests that the reaction proceeds through the valence tautomer, highlighting the interplay between the bicyclic and monocyclic forms in determining reaction pathways. acs.org
Furthermore, cyclopropa-fused quinones, such as bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione, have been generated at low temperatures by methods like debromosilylation. grafiati.com These reactive intermediates can be trapped with reagents like furan, demonstrating their utility in cycloaddition reactions. grafiati.com
The electronic nature of substituents plays a critical role in the stability and reactivity of the this compound system. nih.gov This is most evident in its equilibrium with cyclohepta-1,3,5-triene. While the equilibrium for the parent system strongly favors the seven-membered cycloheptatriene (B165957) ring, substitution can shift this balance. nih.gov
Strong electron-withdrawing groups, particularly at the C7 position (the methylene (B1212753) bridge), stabilize the this compound (norcaradiene) isomer. nih.gov A classic example is the 7,7-dicyano derivative, which exists as a thermally stable norcaradiene. nih.gov Density functional theory (DFT) calculations support this observation, indicating that electron-withdrawing groups at C7 lead to an elongation of the cyclopropane bonds, which helps to alleviate some of the ring strain. Conversely, the influence of halogen substituents can alter orbital hybridizations and the energy separation between frontier orbitals, thereby affecting the stability and electronic structure of the bicyclic carbene systems. doi.org
Synthesis and Transformations of Alkyl, Aryl, and Halogenated Derivatives
Heteroatom Analogs (Bicyclo[4.1.0]hepta-2,4-dienes with O, N, S, P)
The introduction of a heteroatom in place of the C7 methylene group creates heterocyclic analogs that also participate in valence isomerization with their corresponding seven-membered heteropine rings. nih.govrsc.org This ring-expansion is a common feature for analogs containing oxygen, nitrogen, sulfur, and phosphorus, with each undergoing a disrotatory electrocyclic rearrangement to form the ring-opened product. rsc.orgrsc.org
7-Oxathis compound, commonly known as benzene (B151609) oxide, is in equilibrium with its monocyclic valence isomer, oxepine. beilstein-journals.orgnih.gov Unlike the all-carbon system, experimental and theoretical studies show that the bicyclic benzene oxide is the more stable isomer. beilstein-journals.orgnih.gov Using ¹H NMR spectroscopy, it was determined that benzene oxide is more stable than oxepine by 1.7 kcal·mol⁻¹ in apolar solvents. beilstein-journals.orgnih.gov The activation barrier for the conversion of oxepine to benzene oxide is relatively low, at 7.2 kcal·mol⁻¹. beilstein-journals.orgnih.gov However, this equilibrium can be influenced by external factors; for example, solvent interactions can reverse the relative stability. ruhr-uni-bochum.de
The synthesis of functionalized benzene oxides has been reported, such as the chlorination of cyclohexene-derived precursors to yield compounds like 3-chloro-7-oxathis compound. evitachem.com The reactivity of the benzene oxide system is demonstrated in its irradiation, which results in ring contraction to yield 2-oxabicyclo[2.3.0]hepta-3,6-diene. beilstein-journals.org
| System | Isomers | Relative Stability | Activation Barrier (Ea) |
| Benzene Oxide/Oxepine | Benzene Oxide (Bicyclic) vs. Oxepine (Monocyclic) | Benzene oxide is more stable by 1.7 kcal·mol⁻¹ in apolar solvents. beilstein-journals.orgnih.gov | 7.2 kcal·mol⁻¹ (Oxepine to Benzene Oxide). beilstein-journals.orgnih.gov |
The nitrogen analog, 7-azathis compound (benzene imine), undergoes valence isomerization to 1H-azepine. rsc.orgrsc.org The equilibrium generally favors the ring-opened 1H-azepine. rsc.org The stereoelectronic properties of the substituent on the nitrogen atom significantly influence the reaction dynamics, including the potential for nitrogen inversion. rsc.orgrsc.org
Computational studies have shown that for the parent benzene imine (N-H), the ring-opening can proceed through two distinct pathways, leading to endo- and exo-1H-azepine stereoisomers. rsc.org The exo-1H-azepine is identified as the most stable product. rsc.org Substitution on the nitrogen alters these dynamics:
N-Methyl substitution leads exclusively to the formation of the exo-1-methyl-1H-azepine isomer. rsc.orgrsc.org
N-Fluoro substitution increases the barrier for N-inversion and stabilizes the endo-1-fluoro-1H-azepine isomer. rsc.orgrsc.org
Synthetically, functionalized 3-azabicyclo[4.1.0]hepta-2,4-dienes have been prepared efficiently through methods such as the copper-promoted cyclization of α-amino nitrile-tethered enynes and the catalyst-free reaction of N-propargylic β-enaminones with acetylene (B1199291) dicarboxylates. nih.govresearchgate.netgrowkudos.com
| N-Substituent | Kinetic Preference | Thermodynamic Product | Notes |
| H | Pathway to exo isomer slightly favored | exo-1H-Azepine | The endo isomer is fleetingly stable. rsc.org |
| Methyl | Pathway to exo isomer | exo-1-Methyl-1H-azepine | Exclusive formation of the exo isomer. rsc.orgrsc.org |
| Fluoro | Pathway to endo isomer | exo-1-Fluoro-1H-azepine | N-inversion barrier is increased, stabilizing the endo intermediate. rsc.orgrsc.org |
The valence isomerization is also known for sulfur and phosphorus analogs. nih.govrsc.org 7-Thiathis compound (benzene sulfide) exists in equilibrium with thiepine (B12651377), and 7-phosphathis compound (benzene phosphane) is in equilibrium with 1H-phosphepine. rsc.orgrsc.org
These heavier heteroatom analogs have received comparatively less attention than their oxygen and nitrogen counterparts. nih.gov The phosphane derivatives, in particular, have been noted for their application as precursors for generating phosphinidenes (R-P). nih.gov The impact of the specific heteroatom on the stability of the two valence isomers is a key area of study in this class of compounds. beilstein-journals.org
Applications in Advanced Organic Synthesis and Materials Science Precursors
Role as Versatile Synthetic Building Blocks for Complex Molecular Architectures
The utility of Bicyclo[4.1.0]hepta-2,4-diene as a synthetic building block stems from its inherent reactivity, which is dominated by its tendency to undergo valence isomerization and participate in various cycloaddition and ring-opening reactions. These transformations allow chemists to access a diverse range of molecular architectures.
A primary characteristic of this compound is its existence in a dynamic equilibrium with its valence isomer, cyclohepta-1,3,5-triene. lookchem.comrsc.org This equilibrium is a classic example of a pericyclic reaction, specifically a disrotatory electrocyclic ring closure, which is governed by the principles of orbital symmetry. rsc.org Although the equilibrium typically favors the seven-membered cycloheptatriene (B165957) ring, the presence of the bicyclic isomer can be harnessed in trapping reactions to form more complex products. lookchem.comrsc.org The position of this equilibrium can be influenced by substitution on the ring system, a feature that has been explored in the synthesis of heterocyclic analogues such as oxepines, thiepines, and azepines from their corresponding benzene-based oxides, sulfides, and imines. lookchem.comresearchgate.net
The strained cyclopropane (B1198618) ring in this compound makes it susceptible to ring-opening reactions, providing a thermodynamic driving force for the formation of new, more stable products. These reactions can be initiated thermally, photochemically, or through the use of various reagents, leading to a variety of functionalized seven-membered rings or other rearranged products. The specific outcome of these reactions is highly dependent on the reaction conditions and the substitution pattern of the starting material.
Furthermore, this compound and its derivatives can participate in cycloaddition reactions. For instance, the highly selective reaction of (1Z,3Z,5Z)-cyclohepta-1,3,5-triene with in situ generated thioacetone (B1215245) proceeds through its bicyclic isomer, this compound, to form a cycloadduct. bldpharm.com This demonstrates the role of the bicyclic form as the reactive species in certain cycloadditions. The dienophilic character of the conjugated system within the six-membered ring also allows for Diels-Alder type reactions, further expanding its synthetic utility for creating polycyclic systems. cymitquimica.com The reactivity of this compound in various transformations is a subject of ongoing computational and experimental studies, which aim to better understand and predict the outcomes of these complex reactions. acs.org
Table 1: Key Synthetic Reactions Involving this compound
| Reaction Type | Description |
| Valence Isomerization | Undergoes a reversible electrocyclic reaction to form cyclohepta-1,3,5-triene. The equilibrium position is sensitive to substituents and temperature. lookchem.comrsc.org |
| Ring-Opening Reactions | The strained cyclopropane ring can be opened under thermal or photochemical conditions, or with specific reagents, to yield various functionalized seven-membered ring compounds. |
| Cycloaddition Reactions | Acts as the reactive partner in certain cycloadditions, for example, with thioacetone, to yield complex adducts. bldpharm.com The diene system can also participate in Diels-Alder reactions. cymitquimica.com |
| Functionalization | Can be functionalized through reactions with various electrophiles, allowing for the introduction of new chemical moieties onto the bicyclic framework. |
Exploration in the Development of Novel Organic Materials
The unique structural and reactive properties of this compound and its derivatives make them attractive candidates for the development of new organic materials. The high ring strain energy can be harnessed as a driving force for polymerization reactions, particularly ring-opening polymerizations, to create polymers with novel backbone structures and properties.
A notable example is the use of a derivative, 7-methylenebicyclo[4.1.0]heptane, in copolymerization reactions. Research has demonstrated the alternating copolymerization of this monomer with ethylene (B1197577), catalyzed by cobalt complexes. lookchem.comresearchgate.netresearchgate.net This reaction produces a copolymer with a highly regulated structure, where ethylene and the bicyclic monomer units are arranged in a repeating fashion. lookchem.com The polymerization proceeds without opening the cyclopropane ring of the 7-methylenebicyclo[4.1.0]heptane monomer unit. researcher.life
A key feature of the resulting copolymer is its ability to undergo a thermally induced rearrangement. lookchem.comresearchgate.netresearchgate.net Upon heating, the cyclopropane ring within the polymer backbone opens, leading to a new polymer structure with a carbon-carbon double bond in the main chain. researchgate.net This transformation alters the physical and chemical properties of the material, suggesting potential applications in areas such as stimuli-responsive materials or for the synthesis of polymers with unique post-polymerization modification capabilities. The proposed mechanism for this rearrangement involves a radical pathway. researchgate.net
The ability to incorporate the bicyclo[4.1.0]heptane moiety into a polymer chain and then trigger a rearrangement highlights the potential of this class of compounds as precursors to functional materials. While the exploration of this compound itself as a direct monomer is less documented, the successful polymerization of its derivatives indicates a promising avenue for future research in materials science. The development of such polymers could lead to new materials with enhanced thermal or mechanical properties.
Table 2: Research Findings on the Copolymerization of a this compound Derivative
| Monomer | Co-monomer | Catalyst System | Key Findings | Reference(s) |
| 7-methylenebicyclo[4.1.0]heptane | Ethylene | Cobalt complex with bis(imino)pyridine ligand / MMAO | Produces an alternating copolymer with a highly regulated structure. | lookchem.comresearchgate.netresearchgate.net |
| 7-methylenebicyclo[4.1.0]heptane | Ethylene | Cobalt complex | The obtained copolymer undergoes thermal rearrangement to create a polymer with a C=C double bond in the main chain. | lookchem.comresearchgate.netresearchgate.net |
| 7-methylenebicyclo[4.1.0]heptane | - | Single-site catalysts | Polymerization can proceed via either ring-opened or ring-unopened pathways depending on the catalyst. | researcher.life |
Q & A
Q. Advanced Research Focus
- Kinetic studies : Activation energies (ΔG‡) for substituted derivatives (e.g., alkyl groups) range from 25–30 kcal/mol, comparable to non-concerted [1,5] shifts in linear dienes .
- Isotopic labeling : Inversion at the migrating center confirms a non-concerted, stepwise mechanism .
- DFT calculations : Hybrid functionals (e.g., B3LYP) model transition states with partial diradical character, explaining orbital-symmetry deviations .
How can density functional theory (DFT) optimize reaction pathway predictions for this compound systems?
Q. Advanced Research Focus
- Functional selection : B3LYP with exact-exchange corrections improves accuracy for activation barriers (average error <3 kcal/mol) .
- Basis sets : 6-31G(d,p) balances computational cost and accuracy for geometry optimization .
- Case study : DFT predicts the disrotatory electrocyclic opening of this compound, validated by experimental K values .
What thermodynamic and kinetic data are critical for assessing the stability of this compound under varying conditions?
Q. Advanced Research Focus
- Thermodynamic stability :
- ΔHf° (derived): ~30 kcal/mol less stable than cycloheptatriene due to ring strain .
- Entropy (ΔS): Favors bicyclic form at lower temperatures due to reduced rotational freedom .
- Kinetic stability : Substituents like methyl groups increase half-life (t₁/₂) by sterically hindering electrocyclic reopening .
How does heteroatom substitution (e.g., O, S) alter the reactivity and isomerization dynamics of this compound analogs?
Q. Advanced Research Focus
-
Oxygen analogs : 7-Oxathis compound exhibits faster isomerization due to reduced strain (epoxide ring) and enhanced orbital overlap .
-
Sulfur analogs : Thia derivatives show lower activation barriers for [1,5] shifts due to sulfur’s polarizability and larger atomic radius .
-
Data comparison :
Heteroatom ΔG‡ (kcal/mol) K (25°C) None (C) 28.5 3 × 10⁻³ O 24.8 0.12 S 22.3 0.45
How do reaction dynamics differ between this compound and its homologs (e.g., bicyclo[4.2.0]octa-2,4-diene)?
Q. Advanced Research Focus
- Ring strain : Bicyclo[4.1.0] systems have higher strain (7-membered ring) vs. bicyclo[4.2.0] (8-membered), leading to faster isomerization .
- Electrocyclic preferences : Bicyclo[4.2.0]octa-2,4-diene favors cyclooctatriene products, while this compound reversibly forms cycloheptatriene .
What best practices ensure reproducibility in synthesizing and analyzing this compound derivatives?
Q. Basic Research Focus
- Documentation : Specify solvent purity, reaction time, and quenching methods (e.g., rapid cooling to trap metastable forms) .
- Calibration : Use internal standards (e.g., deuterated solvents) in NMR to quantify isomer ratios .
- Data validation : Cross-reference computational results with experimental kinetics (e.g., Eyring plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
